molecular formula C13H11NO4 B303380 methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate

methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate

Katalognummer B303380
Molekulargewicht: 245.23 g/mol
InChI-Schlüssel: LLDZOOUNGYCZSH-DAXSKMNVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate, also known as MDIB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MDIB is a synthetic compound that is typically used in laboratory experiments to investigate its mechanism of action and potential physiological effects. In

Wirkmechanismus

The mechanism of action of methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate is not fully understood, but it is believed to interact with biological targets through covalent bonding. methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate contains a Michael acceptor group, which is a reactive group that can form covalent bonds with nucleophilic groups in biological molecules. This covalent bonding can lead to the inhibition or activation of biological processes, depending on the specific target and the location of the covalent bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate are still being investigated, but some studies have shown that it can interact with specific biological targets. For example, one study found that methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate can interact with the enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH), which is involved in glycolysis. This interaction led to the inhibition of GAPDH activity and the subsequent decrease in ATP production.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate has several advantages for lab experiments, including its synthetic accessibility and its potential as a versatile intermediate in organic synthesis. However, there are also limitations to its use, including its potential toxicity and its lack of specificity for biological targets.

Zukünftige Richtungen

There are several future directions for methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate research, including the investigation of its potential as a drug candidate for various diseases, the development of new synthetic methods for methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate and its derivatives, and the exploration of its potential applications in materials science. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate.

Synthesemethoden

Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2,4-pentanedione with ethyl acetoacetate to form a diketone intermediate. The intermediate is then reacted with phthalic anhydride to form a phthalimide intermediate. Finally, the phthalimide intermediate is reacted with methyl vinyl ketone to form methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate has been the subject of scientific research due to its potential applications in various fields. In the field of organic synthesis, methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate has been used as a key intermediate in the synthesis of various compounds. In the field of medicinal chemistry, methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate has been investigated for its potential as a drug candidate due to its ability to interact with biological targets. In the field of materials science, methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate has been used in the synthesis of functional materials such as polymers and nanoparticles.

Eigenschaften

Produktname

methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate

Molekularformel

C13H11NO4

Molekulargewicht

245.23 g/mol

IUPAC-Name

methyl (Z)-4-(1,3-dioxoisoindol-2-yl)but-2-enoate

InChI

InChI=1S/C13H11NO4/c1-18-11(15)7-4-8-14-12(16)9-5-2-3-6-10(9)13(14)17/h2-7H,8H2,1H3/b7-4-

InChI-Schlüssel

LLDZOOUNGYCZSH-DAXSKMNVSA-N

Isomerische SMILES

COC(=O)/C=C\CN1C(=O)C2=CC=CC=C2C1=O

SMILES

COC(=O)C=CCN1C(=O)C2=CC=CC=C2C1=O

Kanonische SMILES

COC(=O)C=CCN1C(=O)C2=CC=CC=C2C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.